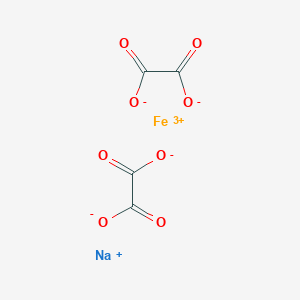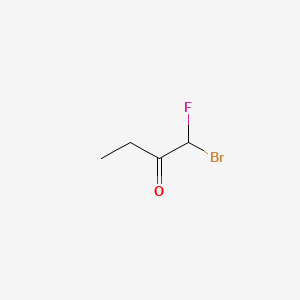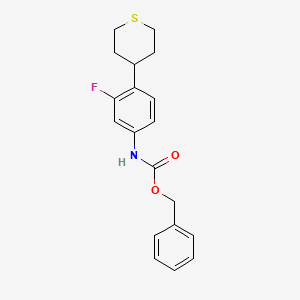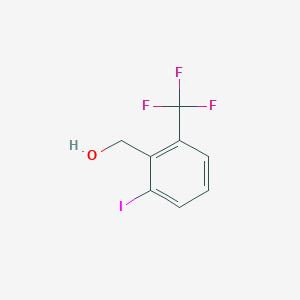
Sodium ferric oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ferric oxalate, also known as sodium trisoxalatoferrate (III), is an inorganic compound with the formula Na₃[Fe(C₂O₄)₃]. It is a salt consisting of ferrioxalate anions and sodium cations. The ferrioxalate anion is a transition metal complex containing an iron atom in the +3 oxidation state coordinated by three bidentate oxalate ions. This compound is known for its lime green hydrated crystals and its sensitivity to light and higher-energy electromagnetic radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium ferric oxalate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The equilibrium is attained slowly at room temperature. The product can be crystallized by evaporating the solution just below boiling until small crystals appear, then allowing it to cool. Methanol or ethanol can be added to precipitate the product .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity. The use of hydrogen peroxide may be employed to maintain the iron in the +3 oxidation state during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium ferric oxalate undergoes various chemical reactions, including photolysis, reduction, and complexation.
Common Reagents and Conditions:
Photolysis: Under light exposure, this compound decomposes, leading to the reduction of iron (III) to iron (II) and the release of carbon dioxide.
Reduction: this compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of iron (II) oxalate.
Complexation: It can form complexes with other metal ions through ligand exchange reactions
Major Products:
Photolysis: Iron (II) oxalate and carbon dioxide.
Reduction: Iron (II) oxalate.
Complexation: Various metal-oxalate complexes
Applications De Recherche Scientifique
Sodium ferric oxalate has a wide range of applications in scientific research:
Chemistry: Used as a photochemical reagent to study light-induced electron transfer reactions.
Biology: Employed in studies involving iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the synthesis of other iron complexes and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of sodium ferric oxalate primarily involves its photolytic properties. Upon exposure to light, intramolecular electron transfer occurs from the oxalate to the iron center, resulting in the formation of iron (II) and the release of carbon dioxide. This process is rapid, occurring on a sub-picosecond timescale. The oxidized oxalate dissociates, forming free solvated carbon dioxide and other reactive species .
Comparaison Avec Des Composés Similaires
Potassium ferrioxalate: Similar in structure but contains potassium cations instead of sodium.
Iron (II) oxalate: Contains iron in the +2 oxidation state and is less stable under light exposure.
Ferric oxalate: Similar in composition but differs in its hydration state and coordination environment
Uniqueness: Sodium ferric oxalate is unique due to its high solubility in water, its distinct lime green color, and its sensitivity to light, making it particularly useful in photochemical studies and applications .
Propriétés
Formule moléculaire |
C4FeNaO8 |
|---|---|
Poids moléculaire |
254.87 g/mol |
Nom IUPAC |
sodium;iron(3+);oxalate |
InChI |
InChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4 |
Clé InChI |
MKBNNYRMBCFUSH-UHFFFAOYSA-J |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)


![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)


![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)


![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
